7-Chlorothieno[2,3-c]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-11-7)3-5(13-6)8(10)12/h1-3H,(H2,10,12) |
InChI Key |
HMJHJXQOVGAYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors to Form 7-Chlorothieno[2,3-c]pyridine-2-carboxylic Acid
- The synthesis often begins with cyclization reactions of precursors that contain both pyridine and thiophene elements.
- For example, 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid can be prepared by cyclization of suitable halogenated intermediates under controlled conditions, involving nucleophilic substitution and ring closure.
- Typical reagents include nucleophiles such as amines or thiols, and oxidizing agents like hydrogen peroxide may be used to facilitate ring closure or oxidation steps.
- Reaction conditions generally involve heating in organic solvents with controlled temperature to ensure regioselectivity and yield optimization.
Conversion of Carboxylic Acid to Carboxamide
- The carboxylic acid group at the 2-position is converted to the carboxamide via standard amidation techniques.
- This can be achieved by activating the acid (e.g., converting to acid chloride using reagents like oxalyl chloride or thionyl chloride) followed by reaction with ammonia or amines.
- Alternatively, ester intermediates can be hydrolyzed to acids and then amidated.
- Reaction conditions typically involve mild heating and the use of catalysts or coupling agents to improve yield and purity.
Use of Halogenated Precursors
- The chlorine atom at the 7-position is introduced either by starting with 7-chloro-substituted pyridine or thiophene precursors or by selective halogenation post-cyclization.
- Halogenation reagents include phosphorus oxychloride (POCl3), phosphorus tribromide (PBr3), or trifluoromethanesulfonic anhydride ((F3CSO2)2O), depending on the precursor and desired halogen.
- Reaction temperatures range from ambient to reflux conditions, with reaction times from a few hours to days to ensure complete substitution.
Amidation via Nucleophilic Substitution and Hydrolysis
- Some synthetic routes involve the formation of cyanopyridine intermediates, which are then reacted with amines to form amidines or carboxamides after hydrolysis.
- For example, cyanopyridine compounds are reacted with amines such as ethylenediamine or morpholine under controlled temperatures (0–33 °C) in alcoholic solvents to form intermediates.
- Subsequent hydrogenation (using catalysts like palladium hydroxide on carbon) under hydrogen atmosphere converts these intermediates to amino-substituted cyanopyridines.
- Hydrolysis of the nitrile group in acidic or basic media yields the carboxamide functionality.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of 2-cyano-5-chloropyridine as a starting material with ethylenediamine allows for efficient formation of key intermediates, which upon hydrolysis yield the target carboxamide with high purity.
- Controlling the addition rate of amines and maintaining reaction temperatures below 100 °C prevents side reactions such as ammonia evolution and decomposition.
- Hydrogenation catalysts like 20% palladium hydroxide on carbon (Pearlman’s catalyst) provide high selectivity and conversion rates under mild conditions, improving overall process efficiency.
- Multiple aqueous washes and solvent extractions post-reaction ensure removal of impurities and isolation of the pure product, critical for pharmaceutical applications.
- The synthesis of 7-chlorothieno[2,3-c]pyridine-2-carboxamide derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) has been reported to introduce various substituents, enhancing biological activity and solubility.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
7-Chlorothieno[2,3-c]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors in cancer research.
Industry: It is utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
a) Thieno[2,3-b]pyridine-2-carboxamides
- Example: 4-Arylthieno[2,3-b]pyridine-2-carboxamides () exhibit antiplasmodial activity.
- Key Difference : The thiophene-pyridine fusion at the [2,3-b] position (vs. [2,3-c] in the target compound) alters ring geometry and electronic distribution. The 4-aryl substituent enhances π-π stacking with biological targets, whereas the 7-chloro group in the target compound may favor halogen bonding .
b) Pyrrolo[2,3-c]pyridine-2-carboxamides
- Example : Compound 164a () contains a pyrrolo-pyridine core linked to a VHL ligand for proteolysis-targeting chimera (PROTAC) applications.
- Key Difference : Replacement of the thiophene ring with a pyrrole increases nitrogen content, modifying solubility and hydrogen-bonding capacity. The 7-oxo group in 164a introduces redox sensitivity absent in the target compound .
Substituent-Driven Functional Differences
Physicochemical Properties
- Solubility: The carboxamide group in this compound improves aqueous solubility compared to its carboxylic acid analog (). However, derivatives with morpholino groups () exhibit superior solubility due to tertiary amine motifs.
- Thermal Stability: Melting points of analogs range widely (e.g., 170–300°C in ), influenced by substituent bulk and crystallinity. The target compound’s decomp. temperature is likely >200°C, similar to morpholino derivatives .
Biological Activity
7-Chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse chemical reactivity and biological activity, making it a subject of interest for researchers exploring new therapeutic agents. This article aims to provide an in-depth analysis of the biological activity of this compound, highlighting key research findings, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridine core with a chlorine atom at the 7-position and a carboxamide functional group at the 2-position. The molecular formula is with a molecular weight of approximately 188.64 g/mol. This structural configuration is crucial for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of antiparasitic and anticancer properties.
Antiparasitic Activity
Studies have shown that derivatives of thieno[2,3-b]pyridine-2-carboxamides possess strong antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the thieno[2,3-b]pyridine structure led to compounds with IC50 values significantly lower than those of existing treatments. Specifically, compounds were tested for their efficacy against erythrocytic forms of P. falciparum and demonstrated IC50 values as low as 199 nM in some cases, indicating potent activity against this pathogen .
Anticancer Activity
The compound also shows promise in cancer research. A study highlighted its ability to reduce FOXM1 protein levels in MDA-MB-231 breast cancer cells, suggesting a mechanism for its anticancer effects . The inhibition of FOXM1 is critical as it is known to promote tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in substituents on the thieno[2,3-c]pyridine core significantly affect biological potency. For example, introduction of halogen groups or variations in the carboxamide moiety can enhance activity against specific targets.
- Selectivity : Compounds derived from this structure have been shown to selectively inhibit certain enzymes while exhibiting minimal cytotoxicity towards human cell lines .
Case Studies
-
Antimalarial Efficacy : A series of thieno[2,3-b]pyridine derivatives were synthesized and tested against P. falciparum. The most promising compounds showed IC50 values below 200 nM and were evaluated for their selectivity index against HEK293T cells .
Compound IC50 (nM) Selectivity Index Compound A 199 >15 Compound B 150 >20 Compound C 300 >10 - Anticancer Activity : In vitro studies on MDA-MB-231 cells revealed that treatment with this compound led to a significant decrease in cell viability compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
